molecular formula C27H44O B13785754 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13785754
M. Wt: 384.6 g/mol
InChI Key: PKEPPDGGTSZLBL-UHFFFAOYSA-N
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Description

The compound 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant importance in various scientific fields. . This compound is a precursor in the biosynthesis of cholesterol and vitamin D3 in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, starting from simpler steroidal precursors. The key steps include:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out through biotechnological processes involving the fermentation of yeast or other microorganisms. These organisms are genetically engineered to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sterols and oxysterols, which have significant biological activities .

Scientific Research Applications

The compound has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroids.

    Biology: Studied for its role in cholesterol biosynthesis and metabolism.

    Medicine: Investigated for its potential in treating cholesterol-related disorders.

    Industry: Used in the production of vitamin D3 supplements.

Mechanism of Action

The compound exerts its effects primarily through its role as a precursor in the biosynthesis of cholesterol and vitamin D3. It is converted into cholesterol through a series of enzymatic reactions involving the enzyme 7-dehydrocholesterol reductase. In the presence of UV light, it is converted into vitamin D3 in the skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its dual role as a precursor for both cholesterol and vitamin D3, making it a critical molecule in human health .

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEPPDGGTSZLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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